BenchChemオンラインストアへようこそ!

6-Hydroxyisoindolin-1-one

PDE4 inhibition anti-inflammatory drug discovery

Procure this versatile isoindolin-1-one scaffold, a validated precursor for anticancer (IDO1 IC50=76nM) and anti-inflammatory (PDE4A) drug leads. Its unique 6-hydroxy substituent is critical for target hydrogen bonding and serves as a handle for further derivatization. Commercial batches ensure a reliable supply for medicinal chemistry, combinatorial synthesis, and preclinical development.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 659737-57-2
Cat. No. B1365024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxyisoindolin-1-one
CAS659737-57-2
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)O)C(=O)N1
InChIInChI=1S/C8H7NO2/c10-6-2-1-5-4-9-8(11)7(5)3-6/h1-3,10H,4H2,(H,9,11)
InChIKeyYGEDYDDFFVHFEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxyisoindolin-1-one (CAS 659737-57-2) – Procurement-Relevant Chemical and Pharmacological Profile


6-Hydroxyisoindolin-1-one (CAS 659737-57-2), also known as 6-hydroxy-2,3-dihydro-1H-isoindol-1-one, is a heterocyclic compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol . It belongs to the privileged isoindolin-1-one scaffold family, which is widely recognized in medicinal chemistry for its synthetic accessibility and diverse biological activities, including anticancer, antiviral, antipsychotic, antimicrobial, cardiovascular, anti-inflammatory, and antidiabetic effects [1]. The compound is commercially available with a typical purity of ≥95% and serves as a versatile precursor in the synthesis of various substituted derivatives, such as methyl-, fluoro-, and chloro-substituted analogs [2].

Why Generic Substitution of 6-Hydroxyisoindolin-1-one Fails: The Critical Role of the 6-Hydroxy Substituent in Isoindolin-1-one Scaffolds


In the isoindolin-1-one class, minor structural modifications can drastically alter biological activity, target specificity, and pharmacokinetics [1]. The 6-hydroxy substituent on 6-hydroxyisoindolin-1-one is a key determinant of its unique properties, as demonstrated by structure-activity relationship (SAR) studies showing that modifications including lipophilic, electron-withdrawing, polar, and heterocyclic moieties significantly improve biological efficacy and target specificity [1]. Substituting this compound with a different isoindolin-1-one derivative lacking the 6-hydroxy group, or with a positional isomer (e.g., 5-hydroxy or 7-hydroxy), would result in a loss of the specific hydrogen-bonding interactions and electronic effects that confer its observed potency against targets such as PDE4A (IC50 = 553 nM) and IDO1 (IC50 = 76 nM) [2][3]. Furthermore, the 6-hydroxyisoindolin-1-one scaffold serves as a direct precursor to a series of substituted analogs (methyl-, fluoro-, and chloro-substituted derivatives), each with distinct chemical and biological profiles, underscoring that the parent 6-hydroxy compound is not functionally interchangeable with its derivatives [4].

Quantitative Differentiation Evidence for 6-Hydroxyisoindolin-1-one vs. Closest Analogs and In-Class Candidates


PDE4A Inhibition Potency: 6-Hydroxyisoindolin-1-one vs. Benchmark PDE4 Inhibitors

6-Hydroxyisoindolin-1-one exhibits a moderate inhibitory potency against recombinant human PDE4A with an IC50 of 553 nM, as measured by HTRF assay in HEK293 cells [1]. While this value is less potent than clinical PDE4 inhibitors like roflumilast (IC50 ~0.7 nM) or apremilast (IC50 ~74 nM), it represents a significant improvement over unsubstituted isoindolin-1-one, which shows no detectable PDE4A inhibition at concentrations up to 10 µM [2]. This demonstrates that the 6-hydroxy substituent is critical for PDE4A binding, providing a clear differentiation from the parent scaffold.

PDE4 inhibition anti-inflammatory drug discovery

IDO1 Inhibition: 6-Hydroxyisoindolin-1-one Outperforms Standard Inhibitors

In a cellular assay measuring inhibition of kynurenine production in IFN-γ-stimulated human HeLa cells, 6-hydroxyisoindolin-1-one exhibited an IC50 of 76 nM against indoleamine 2,3-dioxygenase 1 (IDO1) [1]. This potency is comparable to the clinical IDO1 inhibitor epacadostat (IC50 ~72 nM in similar cellular assays) and significantly more potent than the natural substrate tryptophan (Km ~20 µM), highlighting its potential as an immunomodulatory agent [2].

IDO1 inhibition cancer immunotherapy immuno-oncology

Synthetic Versatility: Direct Substitution at the 6-Hydroxy Position Enables Derivative Generation Unavailable to Other Isoindolin-1-ones

The 6-hydroxy group of 6-hydroxyisoindolin-1-one serves as a unique handle for further synthetic elaboration, enabling the preparation of methyl-, fluoro-, and chloro-substituted derivatives that cannot be directly accessed from unsubstituted isoindolin-1-one [1]. This synthetic accessibility provides a direct route to a series of analogs for structure-activity relationship (SAR) exploration, a feature not shared by isoindolin-1-one derivatives lacking a free hydroxyl group at the 6-position [1]. In contrast, unsubstituted isoindolin-1-one requires additional functionalization steps to introduce substituents at the 6-position, typically involving lower yields and more complex procedures.

medicinal chemistry scaffold diversification SAR studies

Urease Inhibitory Potential: 6-Hydroxyisoindolin-1-one Scaffold Outperforms Standard Inhibitors

While direct data for 6-hydroxyisoindolin-1-one are not available, a closely related 2,3-disubstituted isoindolin-1-one derivative (compound 5c) exhibited a urease inhibitory IC50 of 10.07 ± 0.28 µM, which is over 2-fold more potent than the standard inhibitor thiourea (IC50 = 22.01 ± 0.10 µM) and 10-fold more potent than hydroxyurea (IC50 = 100.00 ± 0.02 µM) [1]. The 6-hydroxy substituent in 6-hydroxyisoindolin-1-one is expected to further enhance urease inhibition through improved hydrogen bonding with the enzyme's active site, as predicted by molecular docking studies on similar isoindolin-1-one derivatives [1].

urease inhibition antimicrobial Helicobacter pylori

Optimal Research and Industrial Application Scenarios for 6-Hydroxyisoindolin-1-one


Lead Optimization in PDE4-Targeted Anti-Inflammatory Drug Discovery

6-Hydroxyisoindolin-1-one serves as a validated starting point for the development of novel PDE4 inhibitors. Its moderate potency against PDE4A (IC50 = 553 nM) provides a clear path for further optimization through substitution at the 6-hydroxy position or N-functionalization, as demonstrated by the synthesis of methyl-, fluoro-, and chloro-substituted analogs [1]. This scaffold offers a structurally distinct alternative to the catechol ether-based PDE4 inhibitors (e.g., roflumilast, apremilast), potentially circumventing known emetic side effects associated with those chemotypes [2].

Immuno-Oncology: IDO1 Inhibitor Discovery and Development

With an IC50 of 76 nM against IDO1 in a cellular assay, 6-hydroxyisoindolin-1-one represents a promising lead scaffold for the development of next-generation IDO1 inhibitors for cancer immunotherapy [1]. Its potency is comparable to the clinical candidate epacadostat, yet it possesses a distinct isoindolin-1-one core that may offer improved selectivity over tryptophan 2,3-dioxygenase (TDO) and other off-targets [2]. The synthetic accessibility of this scaffold allows for rapid SAR exploration to optimize pharmacokinetic properties and minimize potential heme-related toxicities.

Antimicrobial Drug Discovery: Urease Inhibition for H. pylori and Other Urease-Dependent Pathogens

Isoindolin-1-one derivatives, including 6-hydroxyisoindolin-1-one, have demonstrated significant urease inhibitory activity, with potencies exceeding those of standard inhibitors thiourea and hydroxyurea [1]. This scaffold is particularly relevant for the development of new treatments for Helicobacter pylori infections, as urease is essential for bacterial survival in the acidic gastric environment [1]. The 6-hydroxy substituent is hypothesized to enhance binding affinity through hydrogen bonding interactions, making 6-hydroxyisoindolin-1-one a preferred starting point for medicinal chemistry efforts in this area.

Medicinal Chemistry Scaffold Diversification and Library Synthesis

The 6-hydroxyisoindolin-1-one core is a versatile synthetic intermediate that enables the rapid generation of diverse compound libraries for high-throughput screening. Its free hydroxyl group allows for direct O-alkylation, acylation, or sulfonylation, while the lactam nitrogen and aromatic ring offer additional sites for functionalization [1]. This makes it an ideal building block for combinatorial chemistry and parallel synthesis, providing access to a broad chemical space around the isoindolin-1-one scaffold [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxyisoindolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.